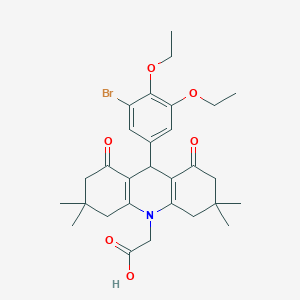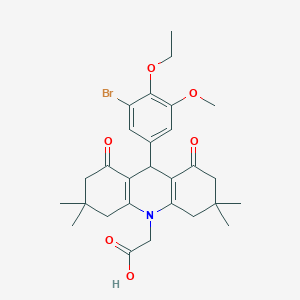![molecular formula C26H26N2O4 B302059 N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302059.png)
N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as BNPF, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of hydrazones and has a unique chemical structure that makes it a promising candidate for research purposes.
Mécanisme D'action
The mechanism of action of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising characteristic for the development of anticancer drugs.
Biochemical and Physiological Effects:
N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its unique chemical structure, which makes it a promising candidate for research purposes. Additionally, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is that its mechanism of action is not fully understood, which may hinder its development as an anticancer agent.
Orientations Futures
There are several future directions for the research on N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is to further investigate its potential as an anticancer agent by conducting in vivo studies and exploring its mechanism of action. Additionally, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could be further explored for its potential applications in materials science, such as the development of new fluorescent probes. Finally, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could be used as a starting material for the synthesis of other compounds with potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves the reaction between 4-sec-butoxy-3-ethoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation process, resulting in the formation of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide as a yellow crystalline solid. The purity and yield of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been studied extensively for its potential applications in various scientific fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been explored for its potential use as a fluorescent probe for the detection of metal ions. In organic synthesis, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been used as a key intermediate for the synthesis of various other compounds.
Propriétés
Nom du produit |
N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C26H26N2O4 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
N-[(E)-(4-butan-2-yloxy-3-ethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H26N2O4/c1-4-17(3)31-23-12-10-18(14-24(23)30-5-2)16-27-28-26(29)25-15-21-20-9-7-6-8-19(20)11-13-22(21)32-25/h6-17H,4-5H2,1-3H3,(H,28,29)/b27-16+ |
Clé InChI |
YGVDZBPAFRRCMB-JVWAILMASA-N |
SMILES isomérique |
CCC(C)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC |
SMILES |
CCC(C)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC |
SMILES canonique |
CCC(C)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)
![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)


![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301995.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301996.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301999.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302000.png)